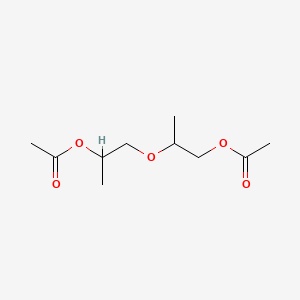

Dipropylene glycol, diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropylene glycol, diacetate is typically synthesized through the esterification of dipropylene glycol with acetic acid or acetic anhydride. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions generally involve heating the reactants to a specific temperature to promote esterification and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where dipropylene glycol and acetic anhydride are mixed in a specific molar ratio. The mixture is heated in the presence of an acidic catalyst, and the water produced is continuously removed to ensure high yield and purity of the product . Post-reaction, the mixture is neutralized using an alkaline absorbent like sodium hydroxide, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Dipropylene glycol, diacetate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Dipropylene glycol and acetic acid.

Oxidation: Various oxidation products depending on the specific conditions.

Reduction: Alcohol derivatives.

Scientific Research Applications

Solvent

Dipropylene glycol, diacetate is widely used as a solvent due to its excellent solvency for both organic and inorganic compounds. It is particularly effective in:

- Coatings : Used in the formulation of water-based and oil-based coatings, enhancing their performance and stability.

- Inks : Serves as a solvent in printing inks, providing good flow properties and helping to achieve desired viscosity levels .

Emulsifier

This compound acts as an emulsifier, enabling the stable mixing of immiscible liquids such as oil and water. Its applications include:

- Cosmetics : Commonly used in lotions and creams to maintain texture and consistency.

- Food Industry : Employed in food products to improve texture and mouthfeel .

Plasticizer

This compound functions as an effective plasticizer in various formulations:

- Polymer Production : Enhances flexibility and workability in polymers like polyvinyl chloride (PVC) and polyurethane.

- Adhesives : Utilized in adhesives to improve adhesion properties and reduce brittleness .

Environmental and Safety Considerations

Research has indicated that this compound does not exhibit significant carcinogenic properties; however, prolonged exposure may lead to mild toxicity effects such as kidney nephropathy . Regulatory assessments have been conducted to evaluate its safety in consumer products.

Data Table: Applications of this compound

| Application Area | Specific Use Cases | Functionality |

|---|---|---|

| Coatings | Water-based coatings | Solvent for improved application |

| Inks | Printing inks | Solvent for viscosity control |

| Cosmetics | Lotions, creams | Emulsifier for stable formulations |

| Food Products | Emulsifiers in food | Enhances texture |

| Adhesives | Packaging adhesives | Plasticizer for improved flexibility |

| Plastics | PVC and polyurethane production | Plasticizer for enhanced performance |

Case Study 1: Use in Coatings

A study conducted by the National Toxicology Program evaluated the use of this compound in industrial coatings. The findings indicated that formulations incorporating this compound exhibited superior adhesion and durability compared to traditional solvents. The results supported its adoption in high-performance coating systems .

Case Study 2: Emulsification in Cosmetics

In the cosmetic industry, this compound was tested in various lotion formulations. The emulsifier demonstrated excellent stability over time, maintaining product integrity without phase separation. This property is crucial for consumer acceptance and product longevity .

Mechanism of Action

The mechanism of action of dipropylene glycol, diacetate primarily involves its role as a solvent. It can dissolve various substances, facilitating their interaction and reaction. In biological systems, it can enhance the solubility and stability of active pharmaceutical ingredients, thereby improving their bioavailability .

Comparison with Similar Compounds

Similar Compounds

Propylene glycol diacetate: Similar in structure but with a different molecular formula (C7H12O4) and molecular weight (160.17).

Ethylene glycol diacetate: Another similar compound with different properties and applications.

Diethylene glycol diacetate: Used in similar applications but has different chemical properties.

Uniqueness

Dipropylene glycol, diacetate is unique due to its specific solvent properties, making it suitable for a wide range of applications in various industries. Its ability to dissolve both polar and non-polar substances makes it a versatile solvent compared to its similar compounds .

Properties

CAS No. |

93858-96-9 |

|---|---|

Molecular Formula |

C10H18O5 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-(2-acetyloxypropoxy)propyl acetate |

InChI |

InChI=1S/C10H18O5/c1-7(5-14-9(3)11)13-6-8(2)15-10(4)12/h7-8H,5-6H2,1-4H3 |

InChI Key |

FLPPEMNGWYFRSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(C)COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.